molecular formula C10H8N4S B13871150 2-(1,3-Thiazol-4-yl)imidazo[1,2-a]pyridin-6-amine

2-(1,3-Thiazol-4-yl)imidazo[1,2-a]pyridin-6-amine

Cat. No.: B13871150
M. Wt: 216.26 g/mol
InChI Key: WDKGXJJVRWCBRE-UHFFFAOYSA-N
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Description

2-(1,3-Thiazol-4-yl)imidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that contains both thiazole and imidazo[1,2-a]pyridine moieties. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Thiazol-4-yl)imidazo[1,2-a]pyridin-6-amine typically involves the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with α-haloketones can yield the imidazo[1,2-a]pyridine core, which can then be further functionalized to introduce the thiazole ring .

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-throughput screening and automated synthesis techniques to produce large quantities of the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Thiazol-4-yl)imidazo[1,2-a]pyridin-6-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-(1,3-Thiazol-4-yl)imidazo[1,2-a]pyridin-6-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(1,3-Thiazol-4-yl)imidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA or proteins, leading to the inhibition of key biological processes. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

2-(1,3-Thiazol-4-yl)imidazo[1,2-a]pyridin-6-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H8N4S

Molecular Weight

216.26 g/mol

IUPAC Name

2-(1,3-thiazol-4-yl)imidazo[1,2-a]pyridin-6-amine

InChI

InChI=1S/C10H8N4S/c11-7-1-2-10-13-8(4-14(10)3-7)9-5-15-6-12-9/h1-6H,11H2

InChI Key

WDKGXJJVRWCBRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1N)C3=CSC=N3

Origin of Product

United States

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